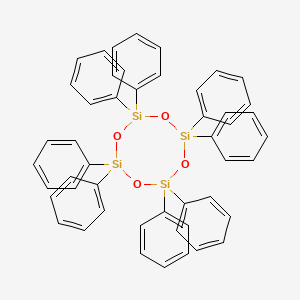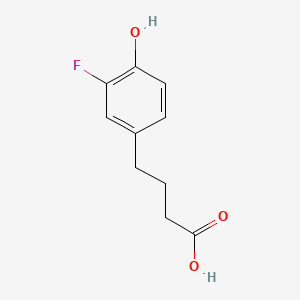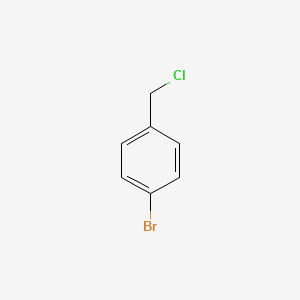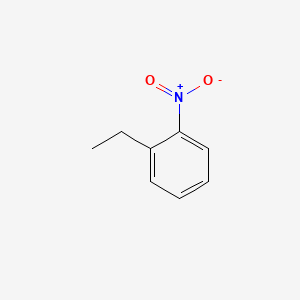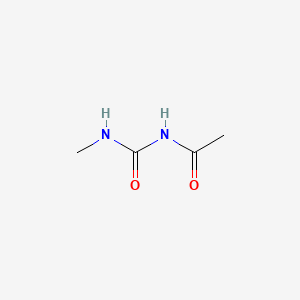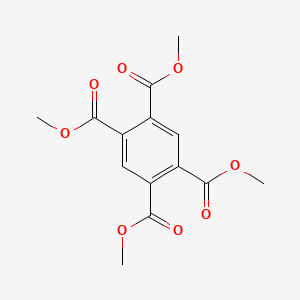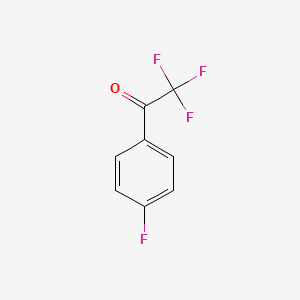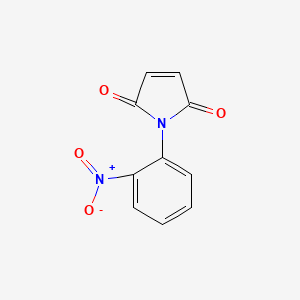
MALEIMIDE, N-(o-NITROPHENYL)-
Übersicht
Beschreibung
Maleimide, N-(o-Nitrophenyl)- is a compound belonging to the maleimide group of compounds. It is an organic compound, consisting of a dicarboxylic acid and a nitro group. Maleimide is a highly reactive compound, which is used in many chemical reactions. It is used as an intermediate in the synthesis of a variety of organic compounds, such as polymers and pharmaceuticals. Maleimide is also used in the preparation of polymers, dyes and pigments.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
The molecular structure, spectroscopy, and thermodynamic properties of N-(o-Nitrophenyl)maleimide compounds have been extensively studied. Research has optimized the geometric structure of these molecules and examined their infrared and Raman spectra, as well as thermodynamic properties at various temperatures. This research aids in understanding the molecule's structural intricacies and how they influence its physical properties (Xu You, 2010).
Photometric Analysis
A photometric determination method for N-(o-Nitrophenyl)maleimide has been developed, which is crucial for accurate quantification in various scientific applications. The procedure involves the formation of a salt of the acinitro form of N-(p-nitrophenyl)maleic acid monoamide, confirming its structural specificity and utility in precise measurements (R. N. Isaev, A. Ishkov, I. T. Zhigulina, 2000).
Polymer Synthesis and Characterization
N-(o-Nitrophenyl)maleimide serves as a monomer in the preparation of polymers. Research describes the synthesis of poly N-arylmaleimides and copolymaleimides, investigating their properties through solubility tests, intrinsic viscosity measurements, FT-IR, 1H NMR spectral analysis, and thermogravimetric analysis. This highlights its role in creating novel materials with specific properties for industrial and scientific applications (B. L. Hiran, S. Paliwal, J. Chaudhary, S. Meena, 2007).
Curing Agent Synthesis
N-(o-Nitrophenyl)maleimide is also pivotal in synthesizing curing agents for epoxy resins. A novel N, N-(4-amino phenyl maleimide) diglycidyl amine (APMDGA) has been synthesized from maleic anhydride, 4-nitroaniline, and epichlorohydrin. The synthesis conditions and chemical structure of APMDGA highlight its potential in enhancing the properties of epoxy resins, indicating its significance in materials science and engineering (G. Tao, M. Xiao, Z. Chen, Youhui Xu, 2015).
Stabilization in Drug Conjugates
Although the requirement was to exclude drug-related information, it's worth noting that N-(o-Nitrophenyl)maleimide has been used to stabilize cysteine-linked antibody-drug conjugates. This showcases its potential in enhancing the stability and efficacy of biopharmaceuticals, marking its importance in medicinal chemistry (R. Christie, R. Fleming, Binyam Z Bezabeh, et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Some studies suggest that compounds based on a (2-nitrophenyl)methanol scaffold, which is similar to the structure of 1-(2-Nitrophenyl)-1H-pyrrole-2,5-dione, are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the pqsd enzyme, which plays a crucial role in the biosynthesis of signal molecules in pseudomonas aeruginosa . This suggests that 1-(2-Nitrophenyl)-1H-pyrrole-2,5-dione may also affect similar pathways.
Result of Action
Similar compounds have been shown to display anti-biofilm activity and a tight-binding mode of action , suggesting that 1-(2-Nitrophenyl)-1H-pyrrole-2,5-dione may have similar effects.
Biochemische Analyse
Biochemical Properties
MALEIMIDE, N-(o-NITROPHENYL)- plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with thiol groups present in cysteine residues of proteins, forming stable thioether bonds. This reactivity is exploited in the labeling and crosslinking of proteins, allowing researchers to study protein-protein interactions and enzyme activities. Additionally, MALEIMIDE, N-(o-NITROPHENYL)- has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Cellular Effects
The effects of MALEIMIDE, N-(o-NITROPHENYL)- on various cell types and cellular processes are profound. This compound influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of MALEIMIDE, N-(o-NITROPHENYL)- with enzymes containing reactive cysteine residues can lead to the inhibition or activation of these enzymes, thereby altering cellular processes. Studies have shown that MALEIMIDE, N-(o-NITROPHENYL)- can induce cytostatic effects, inhibiting cell proliferation and affecting cellular metabolism .
Molecular Mechanism
At the molecular level, MALEIMIDE, N-(o-NITROPHENYL)- exerts its effects through covalent binding interactions with thiol groups in proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. The compound’s ability to form stable thioether bonds with cysteine residues is central to its mechanism of action. Additionally, MALEIMIDE, N-(o-NITROPHENYL)- can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MALEIMIDE, N-(o-NITROPHENYL)- can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity with thiol groups means that it can be consumed over time as it forms covalent bonds with available cysteine residues. Long-term studies have shown that MALEIMIDE, N-(o-NITROPHENYL)- can have lasting effects on cellular function, particularly in terms of enzyme activity and protein interactions .
Dosage Effects in Animal Models
The effects of MALEIMIDE, N-(o-NITROPHENYL)- vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, MALEIMIDE, N-(o-NITROPHENYL)- can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modification without adverse effects .
Metabolic Pathways
MALEIMIDE, N-(o-NITROPHENYL)- is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, its interaction with enzymes containing reactive cysteine residues can alter the activity of these enzymes, leading to changes in metabolite levels and overall metabolic flux .
Transport and Distribution
Within cells and tissues, MALEIMIDE, N-(o-NITROPHENYL)- is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound’s ability to form stable thioether bonds with cysteine residues also plays a role in its distribution, as it can become localized to specific cellular compartments where these residues are abundant .
Subcellular Localization
The subcellular localization of MALEIMIDE, N-(o-NITROPHENYL)- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with thiol groups in proteins can lead to its accumulation in areas where these groups are prevalent, such as the endoplasmic reticulum and mitochondria. This localization can affect the compound’s activity and function, as it interacts with proteins and enzymes within these compartments .
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXAYTWCHGRQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183884 | |
| Record name | Maleimide, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2973-15-1 | |
| Record name | N-(2-Nitrophenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(o-Nitrophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(o-Nitrophenyl)maleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-NITROPHENYL)MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(o-Nitrophenyl)maleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M824V2TTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



